![molecular formula C13H18BrFN2O B5667207 2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5667207.png)
2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis involves key steps including the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions such as temperature and reaction time. The process yields the desired product with significant purity and yield (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure of similar piperazine compounds has been extensively studied, showcasing the typical chair conformation of the piperazine ring and the spatial arrangement of the substituents which affect the compound's reactivity and interactions (Yongshu Xie et al., 2003).
Chemical Reactions and Properties
The bromo and fluoro groups present in the compound make it a potential candidate for nucleophilic substitution reactions, and its alcohol functional group opens a pathway for various chemical transformations, including esterification and oxidation. The piperazine core can undergo reactions typical to secondary amines, such as alkylation and acylation (David Crich et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the compound's behavior in different environments. While specific studies on this compound might be limited, similar compounds exhibit properties that suggest moderate solubility in organic solvents, and stability under standard conditions (Ninganayaka Mahesha et al., 2019).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity, are largely determined by the functional groups present in the compound. The presence of an ethanol group and a piperazine ring in the structure suggests that it can act as both an acid and a base under different conditions. Its reactivity with various reagents can lead to a wide range of derivatives with potential applications in several fields (M. Percino et al., 2008).
Propriétés
IUPAC Name |
2-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O/c14-12-9-11(1-2-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJXGIXKIFDDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxy-N-methylbenzamide](/img/structure/B5667125.png)
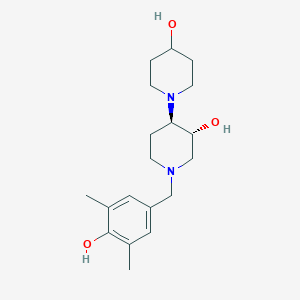
![N-[3-(1H-pyrazol-5-yl)phenyl]-1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B5667156.png)
![1-chloro-4-[(dichloromethyl)sulfonyl]benzene](/img/structure/B5667164.png)
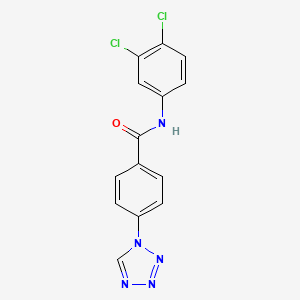

![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5667191.png)
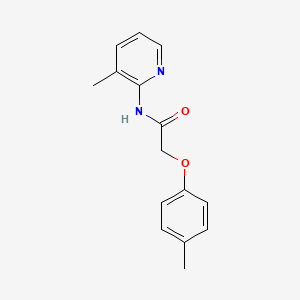
![3-methoxy-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]pyridin-2(1H)-one](/img/structure/B5667197.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide](/img/structure/B5667198.png)
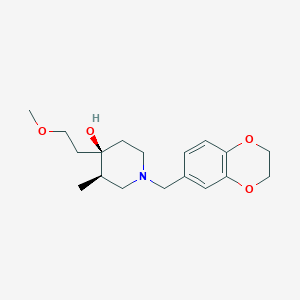
![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)
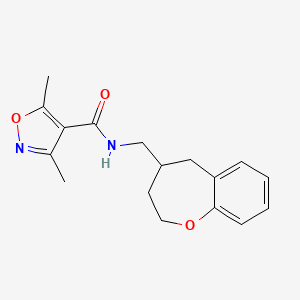
![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5667234.png)